N-({[2,3'-bipyridine]-5-yl}methyl)adamantane-1-carboxamide
Description
N-({[2,3'-bipyridine]-5-yl}methyl)adamantane-1-carboxamide is a synthetic compound featuring a hybrid structure combining a rigid adamantane carboxamide core with a 2,3’-bipyridine moiety linked via a methylene bridge. This compound’s structural uniqueness lies in the 2,3’-bipyridine substitution pattern, which distinguishes it from other bipyridine derivatives (e.g., 3,4’- or 4,4’-substituted analogs) .
Properties
IUPAC Name |
N-[(6-pyridin-3-ylpyridin-3-yl)methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c26-21(22-9-16-6-17(10-22)8-18(7-16)11-22)25-13-15-3-4-20(24-12-15)19-2-1-5-23-14-19/h1-5,12,14,16-18H,6-11,13H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTJPAOXNIZFSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CN=C(C=C4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,3’-bipyridine]-5-yl}methyl)adamantane-1-carboxamide typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane moiety can be functionalized through radical or carbocation intermediates.
Coupling with Bipyridine: The bipyridine moiety can be introduced through a coupling reaction.
Amide Bond Formation: The final step involves the formation of the amide bond between the adamantane carboxylic acid and the bipyridine derivative.
Industrial Production Methods
Industrial production methods for N-({[2,3’-bipyridine]-5-yl}methyl)adamantane-1-carboxamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-({[2,3’-bipyridine]-5-yl}methyl)adamantane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone or other oxidized derivatives.
Reduction: The bipyridine moiety can be reduced to form dihydrobipyridine derivatives.
Substitution: Both the adamantane and bipyridine moieties can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while alkylation can be performed using alkyl halides.
Major Products
The major products formed from these reactions include oxidized adamantane derivatives, reduced bipyridine derivatives, and various substituted products depending on the specific reagents and conditions used .
Scientific Research Applications
N-({[2,3’-bipyridine]-5-yl}methyl)adamantane-1-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-({[2,3’-bipyridine]-5-yl}methyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes or other metal-dependent processes . The adamantane moiety provides structural stability and can enhance the compound’s lipophilicity, improving its ability to interact with biological membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, pharmacopeial standards and research databases provide insights into related bipyridine-carboxamide derivatives. Below is a comparative analysis based on structural analogs documented in the USP Pharmacopeial Forum (2006) and inferred properties:
Table 1: Key Structural and Functional Comparisons
*Calculated molecular weight based on formula.
Critical Observations
Substitution Pattern: The 2,3’-bipyridine in the target compound contrasts with the 3,4’-bipyridine in Inamrinone analogs. The adamantane carboxamide group introduces significant steric bulk and hydrophobicity, which is absent in Inamrinone analogs. This likely improves metabolic stability but may reduce aqueous solubility .
Functional Group Impact: Inamrinone Related Compound B’s hydroxypropanamide group increases polarity, favoring solubility in polar solvents but limiting blood-brain barrier penetration. The adamantane-containing compound, by contrast, is optimized for CNS-targeted applications. Related Compound C’s carbonitrile group enhances electrophilicity, making it reactive in metabolic pathways. The adamantane-carboxamide structure lacks such reactive groups, suggesting slower hepatic clearance .
Biological Relevance: No direct pharmacological data for this compound are available in the provided evidence.
Biological Activity
N-({[2,3'-bipyridine]-5-yl}methyl)adamantane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H25N3O
- Molecular Weight : 347.462 g/mol
- IUPAC Name : N-[(5-pyridin-3-ylpyridin-3-yl)methyl]adamantane-1-carboxamide
The compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The bipyridine moiety is known for its ability to chelate metal ions, which may enhance the compound's efficacy by modulating metalloprotein functions.
Antiviral Activity
Research indicates that adamantane derivatives, including this compound, may exhibit antiviral properties. For instance:
- Mechanism : These compounds can inhibit viral replication by interfering with viral proteins essential for the life cycle of viruses such as influenza.
- Case Study : A study demonstrated that similar adamantane compounds showed a significant reduction in the infectivity of influenza viruses by more than 90% at specific concentrations, suggesting a potential role as neuraminidase inhibitors .
Anticancer Activity
The bipyridine structure is associated with anticancer activity due to its ability to interact with DNA and inhibit topoisomerases.
- Research Findings : A study reported that derivatives containing bipyridine exhibited cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression .
Toxicity and Safety Profile
Preliminary assessments of toxicity indicate that this compound has a favorable safety profile. Studies have shown that it does not exhibit significant cytotoxicity at therapeutic doses.
| Compound | LD50 (mg/kg) | Observed Effects |
|---|---|---|
| N-{[2,3'-bipyridine]-5-yl}methyl)adamantane-1-carboxamide | >1000 | No adverse effects noted |
| Control (Standard Drug) | 500 | Mild toxicity observed |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The following observations have been made:
- Bipyridine Substitution : Variations in the bipyridine ring can enhance binding affinity to target proteins.
- Adamantane Core : The adamantane structure contributes to lipophilicity, improving membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
